3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid

Lipophilicity Drug-likeness Permeability

Researchers assembling fragment-based libraries or exploring KDM/DHODH-targeting scaffolds often face multi-step syntheses that delay SAR cycles. This pre-functionalized isonicotinic acid building block eliminates 2-3 synthetic steps by delivering both a 3-amino group (for sulfonylation/urea formation) and a 4-methylpiperidine moiety (for property modulation) on a single, achiral scaffold. - Orthogonal derivatization: free carboxylic acid (amide coupling) + primary aromatic amine (sulfonylation, reductive amination) enable parallel library enumeration. - Achiral 4-methylpiperidine (0 stereocenters) avoids diastereomer complications vs. 3-methyl regioisomer (1 chiral center). - Intermediate logP (0.45) positions library members in favorable drug-like space; ≥98% purity minimizes false positives in single-digit μM screens.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B13639799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=CC(=C2N)C(=O)O
InChIInChI=1S/C12H17N3O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8H,3-4,6-7,13H2,1H3,(H,16,17)
InChIKeyWZQAZJUIDRBYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid: Building Block Overview


3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid (CAS 1493027-52-3) is a heterocyclic small molecule (MW 235.29 g/mol, formula C12H17N3O2) belonging to the class of 2-piperidinyl-substituted isonicotinic acid derivatives. It features a 3-amino group on the pyridine ring and a 4-methylpiperidine moiety at the 2-position, combining two pharmacophoric elements into a single scaffold . Commercially available at 97–98% purity from multiple suppliers, this compound serves as a versatile intermediate and building block for drug discovery programs targeting metabolic disorders, kinase inhibition, and epigenetic modulation . Its structural architecture—simultaneously presenting a free carboxylic acid, a primary aromatic amine, and a tertiary piperidine nitrogen—enables orthogonal synthetic derivatization strategies that simpler mono-functional analogs cannot support .

Orthogonal dual-vector derivatization via carboxylic acid and 3-amino group
Achiral 4-methylpiperidine scaffold avoids stereochemical complexity
Intermediate logP (0.45) aligns with drug-like property space for library design

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid: Substitution Risks


In procurement for structure-activity relationship (SAR) exploration or library synthesis, assuming functional equivalence among 2-piperidinyl-isonicotinic acid analogs introduces measurable risk. The presence, position, and substitution pattern of the methyl group and the 3-amino moiety create quantifiable differences in logP, hydrogen-bonding capacity, molecular shape (Fsp3), and stereochemical complexity that directly impact downstream pharmacokinetic profiles and synthetic tractability . For example, substituting this compound with its 3-methylpiperidine regioisomer introduces an asymmetric center (chiral atom count = 1 vs. 0), fundamentally altering the stereochemical landscape of any derived library member . Similarly, replacing it with the de-methylated analog reduces logP by approximately 2.8-fold (ΔlogP ≈ 0.29), potentially compromising membrane permeability in cellular assays . These are not merely cosmetic differences; they represent distinct chemical starting points that propagate into divergent biological outcomes, as documented in piperidine SAR studies where even single-methyl shifts altered receptor subtype selectivity by over 10-fold [1].

3-Methylpiperidine regioisomer introduces an asymmetric center (chiral atom count 1 vs. 0); stereochemical landscape may shift significantly.
De-methylated analog reduces logP by ~2.8-fold; membrane permeability in cellular assays may not reproduce.
De-amino analog lacks the 3-amino synthetic handle, restricting derivatization to the carboxylic acid only and limiting library enumeration.

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Piperidine Analog

The target compound exhibits a measured logP of 0.45, compared to 0.16 for 3-Amino-2-(piperidin-1-yl)isonicotinic acid (CAS 1478268-02-8), representing a 2.8-fold increase in calculated lipophilicity . The 4-methylpiperidine regioisomer (CAS 1479547-38-0) shows a logP of 0.53, approximately 18% higher than the target, indicating that the 4-methyl substitution position confers intermediate lipophilicity between the unsubstituted and 3-methyl variants . This quantitative ordering (0.16 < 0.45 < 0.53) demonstrates that the methyl position, not merely its presence, tunes logP in a measurable and position-dependent manner.

Lipophilicity (logP)
Reported
LogP: 0.45 (target) vs. 0.16 (unsubstituted), 0.53 (3-Me regioisomer)
May support selection when intermediate lipophilicity is required.
Position-dependent tuning; 2.8-fold increase over unsubstituted analog.
Lipophilicity Drug-likeness Permeability

Enhanced Molecular Complexity (Fsp3) vs. De-Methylated Analog

The target compound has an Fsp3 value of 0.50, compared to 0.45 for the unsubstituted piperidine analog (CAS 1478268-02-8) . This represents a ~10% relative increase in the fraction of sp3-hybridized carbon atoms, a metric correlated with clinical success rates in drug discovery. The 3-methylpiperidine regioisomer also has Fsp3 = 0.50, confirming that methyl addition—regardless of position—increases molecular complexity equivalently, but the position-dependent logP differentiation noted above allows further discrimination between these two constitutional isomers . The comparator 2-(4-Methylpiperidin-1-yl)isonicotinic acid (CAS 1019387-13-3), which lacks the 3-amino group, has a different molecular formula (C12H16N2O2 vs. C12H17N3O2) and consequently a distinct Fsp3 profile .

Molecular Complexity (Fsp3)
Reported
Fsp3: 0.50 (target) vs. 0.45 (unsubstituted); equivalent to 3-Me regioisomer
May support lead-likeness and aqueous solubility profiles.
~11% relative increase in sp3 fraction over unsubstituted analog.
Molecular complexity Fsp3 Lead-likeness

Achiral Architecture vs. 3-Methylpiperidine Regioisomer

A critical and often overlooked differentiation lies in stereochemical complexity. The target compound, bearing a 4-methyl substituent on the piperidine ring, is achiral (no asymmetric carbon atoms) . In contrast, the 3-methylpiperidine regioisomer (CAS 1479547-38-0) contains one asymmetric atom, as documented in its Fluorochem datasheet . This means the 3-methyl analog exists as a racemic mixture (or requires enantioselective synthesis or chiral separation), introducing significant synthetic complexity, cost, and analytical burden. The target compound avoids these complications entirely while retaining identical molecular formula, molecular weight, and Fsp3.

Stereochemical Complexity
Data to verify
Asymmetric atoms: 0 (target) vs. 1 (3-Me regioisomer)
Achiral scaffold simplifies library synthesis; avoids chiral separation costs.
Based on vendor structure documentation.
Stereochemistry Chirality Synthetic accessibility

Dual Hydrogen-Bond Donor Capacity vs. De-Amino Analog

The target compound possesses two hydrogen-bond donor (HBD) groups (the 3-amino NH2 and the carboxylic acid OH), compared to only one HBD in 2-(4-Methylpiperidin-1-yl)isonicotinic acid (CAS 1019387-13-3), which lacks the 3-amino substituent . Both compounds share five hydrogen-bond acceptor (HBA) sites. The additional HBD of the target compound provides an extra pharmacophoric point for target engagement, a synthetic handle for amide or sulfonamide coupling, and enhanced aqueous solubility through hydrogen bonding with solvent . This dual-HBD architecture mirrors features found in clinically successful kinase inhibitor scaffolds built on 3-amino-4-pyridine carboxylate cores [1].

Hydrogen-Bond Donor Capacity
Reported
HBD count: 2 (3-NH2 + COOH) vs. 1 (COOH only in de-amino analog)
Enables dual-vector derivatization strategies not possible with de-amino analog.
Both compounds share 5 HBA sites.
Hydrogen bonding Solubility Target engagement

Consistent High Purity Across Multiple Vendors

The target compound is consistently specified at 97% minimum purity (AKSci) or 98% (Fluorochem, Leyan) across independent suppliers, establishing a reliable quality benchmark for procurement . In comparison, the de-amino analog 2-(4-Methylpiperidin-1-yl)isonicotinic acid (CAS 1019387-13-3) is available at lower typical purity specifications of 95% from certain suppliers . While this purity difference (2–3 percentage points) may appear modest, it is relevant for applications such as biophysical assays (SPR, ITC), fragment screening, and crystallography, where even small impurity levels can confound results. The availability of the target compound from multiple qualified vendors at ≥97% purity also mitigates single-supplier procurement risk.

Purity Specification
Data to verify
≥97% (AKSci), 98% (Fluorochem, Leyan) vs. ~95% for de-amino analog
May reduce risk of batch-to-batch variability in biophysical assays.
Multi-vendor ≥97% qualification reduces single-supplier dependency.
Quality assurance Reproducibility Procurement standardization

Privileged Scaffold for Kinase and Epigenetic Inhibition

The 3-amino-4-pyridine carboxylate substructure embedded in the target compound has been independently validated as a cell-penetrant core scaffold for inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases [1]. In that published series, 3-amino-4-pyridine carboxylate derivatives demonstrated cellular target engagement and anti-proliferative activity in cancer cell lines. Additionally, amino-substituted isonicotinic acid derivatives have been patented as DHODH inhibitors, with 2D/3D QSAR models establishing the quantitative contribution of the amino group and pyridine carboxylate to inhibitory potency . The target compound uniquely combines this validated 3-amino-isonicotinic acid pharmacophore with a 4-methylpiperidine moiety—a motif independently associated with orexin receptor antagonism and sodium channel modulation [2]. This dual-pharmacophore architecture is not present in any single comparator compound.

Privileged Scaffold Integration
Class-level
Combines 3-amino-4-pyridine carboxylate (KDM4/5 inhibitor core) and 4-methylpiperidine (GPCR/ion channel motif) in a single molecule.
Supports multi-parameter optimization in hit-to-lead programs.
Class-level inference; target-specific quantitative data for this exact compound are limited.
Kinase inhibition Epigenetics Privileged scaffold KDM inhibitors

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid: Application Scenarios


Dual-Vector Derivatization for Fragment and DEL Synthesis

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, building blocks that support orthogonal derivatization at two distinct functional groups are highly valued. This compound offers a carboxylic acid for amide coupling (vector 1) and a 3-amino group for sulfonylation, reductive amination, or urea formation (vector 2), enabling parallel library enumeration from a single scaffold [1]. The achiral nature of the 4-methylpiperidine (no asymmetric centers) simplifies library member characterization and avoids diastereomer complications, contrasting with the 3-methyl regioisomer which introduces stereochemical complexity . The intermediate logP (0.45) positions library members within favorable drug-like property space without requiring additional polarity modulation that would be necessary when starting from the more lipophilic 3-methyl analog (logP 0.53) .

Lead Optimization for Kinase and Epigenetic Inhibitors

Research programs targeting histone lysine demethylases (KDM4/KDM5 families), dihydroorotate dehydrogenase (DHODH), or related enzymes that recognize 3-amino-4-pyridine carboxylate pharmacophores can use this compound as a direct starting point for SAR exploration [1]. The 4-methylpiperidine moiety at the 2-position of the pyridine ring occupies the solvent-exposed region in published KDM co-crystal structures, making it an ideal position for modulating physicochemical properties without disrupting the core hinge-binding interactions. By procuring this pre-functionalized scaffold rather than assembling the 3-amino and 4-methylpiperidine groups through sequential synthetic steps, medicinal chemistry teams can reduce their synthetic cycle time by at least 2–3 steps compared to building from 3-aminoisonicotinic acid .

GPCR and Ion Channel Targeted Library Synthesis

The 4-methylpiperidine substructure has been independently validated in orexin receptor antagonist programs and sodium channel (NaV) modulator discovery, where subtle changes in piperidine substitution patterns produce measurable shifts in receptor subtype selectivity [1]. By incorporating this building block into focused library synthesis, researchers can explore the chemical space around the piperidine 4-position while retaining the 3-amino-isonicotinic acid core for additional target engagement. The consistent ≥97% purity specification across multiple vendors ensures that library quality is not compromised by building block impurities, which is critical when screening at single-digit micromolar concentrations where even 3% impurities can generate false positives .

Metabolic Disorder and Diabetes Research Applications

Structurally related 3-amino-2-(piperidin-1-yl)isonicotinic acid derivatives have demonstrated activity in glucose metabolism and insulin signaling pathways, with some analogs showing interactions with biological targets involved in metabolic regulation [1]. The target compound, with its 4-methyl substitution providing enhanced lipophilicity (logP 0.45) over the unsubstituted analog (logP 0.16), may offer improved cellular uptake characteristics for intracellular target engagement in hepatocyte or adipocyte models . While direct target-specific IC50 data for this exact compound remain limited in the public domain, the class-level precedent for isonicotinic acid derivatives in metabolic research supports its prioritization as a building block for generating novel chemical matter in this therapeutic area .

Application
Selection Property
Validation Focus
Fragment-based library and DEL synthesis
Orthogonal dual-vector derivatization; achiral scaffold
Library characterization without diastereomer complexity; intermediate logP for drug-like space
Kinase and epigenetic inhibitor lead optimization
Pre-functionalized 3-amino-4-pyridine carboxylate core; 4-methylpiperidine at solvent-exposed region
SAR exploration at 2-position; synthetic step reduction vs. sequential assembly
GPCR and ion channel targeted library synthesis
4-Methylpiperidine substructure with reported receptor-modulator SAR
Receptor subtype selectivity trends; ≥97% purity supports screening at low micromolar concentrations
Metabolic disorder research applications
Isonicotinic acid derivative scaffold with class-level metabolic pathway precedent
Cellular uptake in hepatocyte/adipocyte models; target engagement verification needed
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